molecular formula C22H18FN3O2 B4927191 N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide

N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No. B4927191
M. Wt: 375.4 g/mol
InChI Key: CNBYZQVLFYRAAQ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide, also known as FEB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. FEB is a small molecule that has a unique structure and properties, which make it a promising candidate for use in many different areas of research.

Mechanism of Action

The mechanism of action of N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways in cells. N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide also inhibits the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects in cells and organisms. N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have antiviral properties, inhibiting the replication of several different types of viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments is its unique structure and properties, which make it a promising candidate for use in many different areas of research. Another advantage of N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation of N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are many potential future directions for research on N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide. One area of research could be the development of new synthesis methods that could increase the yield of the compound. Another area of research could be the further exploration of N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide's potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, further research could be done to better understand the mechanism of action of N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide and to identify new targets for the compound's activity.

Synthesis Methods

The synthesis of N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide is a complex process that involves several steps. The first step is the preparation of the starting materials, which are 2-fluorobenzoyl chloride and 3-amino-N-phenylbenzamide. These two compounds are then combined and reacted with ethyl hydrazine to form N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide. The overall yield of this process is approximately 50%.

Scientific Research Applications

N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

N-[(E)-1-(3-benzamidophenyl)ethylideneamino]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-15(25-26-22(28)19-12-5-6-13-20(19)23)17-10-7-11-18(14-17)24-21(27)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,27)(H,26,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBYZQVLFYRAAQ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1F)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1F)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1E)-1-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.